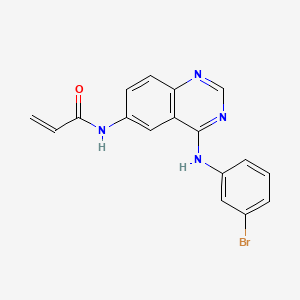AGE/RAGE Pathway
CAS No.:171179-06-9
Molecular Formula:C14H12BrN5
Molecular Weight:330.18 g/mol
Availability:
In Stock
CAS No.:305820-76-2
Molecular Formula:C20H13Cl2FN4O
Molecular Weight:415.2 g/mol
Availability:
In Stock
CAS No.:194423-15-9
Molecular Formula:C17H13BrN4O
Molecular Weight:369.2 g/mol
Availability:
In Stock
CAS No.:154039-60-8
Molecular Formula:C15H29N3O5
Molecular Weight:331.41 g/mol
Availability:
In Stock
CAS No.:192329-42-3
Molecular Formula:C18H21N3O5S2
Molecular Weight:423.5 g/mol
Availability:
In Stock
CAS No.:171745-13-4
Molecular Formula:C18H18BrN3O2
Molecular Weight:388.3 g/mol
Availability:
In Stock





![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure-2d/800/S571409.png)